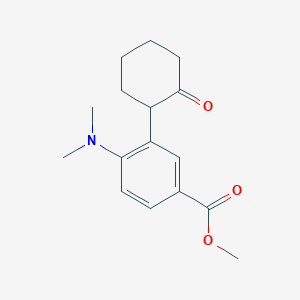![molecular formula C16H12S B14399837 2-[2-(Naphthalen-2-yl)ethenyl]thiophene CAS No. 88535-56-2](/img/structure/B14399837.png)
2-[2-(Naphthalen-2-yl)ethenyl]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Naphthalen-2-yl)ethenyl]thiophene: is a chemical compound that combines a naphthalene moiety with a thiophene ring through an ethenyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(Naphthalen-2-yl)ethenyl]thiophene typically involves the coupling of a naphthalene derivative with a thiophene derivative. One common method is the Heck reaction, which involves the palladium-catalyzed coupling of a halogenated naphthalene with a thiophene derivative in the presence of a base . The reaction conditions often include the use of a palladium catalyst, such as palladium acetate, and a phosphine ligand, such as triphenylphosphine, in a solvent like dimethylformamide (DMF) or toluene.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2-[2-(Naphthalen-2-yl)ethenyl]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the ethenyl linkage.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Electrophilic reagents such as bromine or chlorinating agents.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced ethenyl linkage products.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Chemistry: 2-[2-(Naphthalen-2-yl)ethenyl]thiophene is used in the synthesis of organic semiconductors and conductive polymers. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .
Biology and Medicine: Its structural features allow for the design of molecules with specific biological activities, such as anti-inflammatory or anticancer properties .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including corrosion inhibitors and organic field-effect transistors (OFETs) .
Mechanism of Action
The mechanism of action of 2-[2-(Naphthalen-2-yl)ethenyl]thiophene depends on its application. In organic electronics, the compound functions by facilitating charge transport through its conjugated system. In medicinal applications, it may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways and targets can vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
2-Vinylnaphthalene: Shares the naphthalene moiety but lacks the thiophene ring.
Thiophene derivatives: Compounds like 2-ethylthiophene or 2-butylthiophene, which have different substituents on the thiophene ring.
Uniqueness: 2-[2-(Naphthalen-2-yl)ethenyl]thiophene is unique due to its combination of a naphthalene moiety and a thiophene ring, providing a distinct set of electronic and structural properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
2-(2-naphthalen-2-ylethenyl)thiophene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12S/c1-2-5-15-12-13(7-9-14(15)4-1)8-10-16-6-3-11-17-16/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXZHWPXCMIHFNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50748642 |
Source


|
| Record name | 2-[2-(Naphthalen-2-yl)ethenyl]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50748642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88535-56-2 |
Source


|
| Record name | 2-[2-(Naphthalen-2-yl)ethenyl]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50748642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
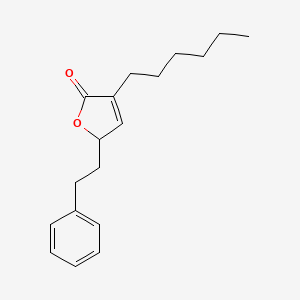
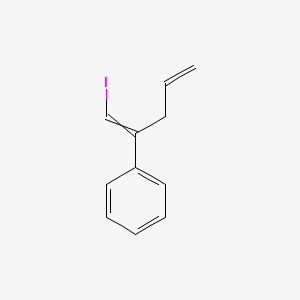
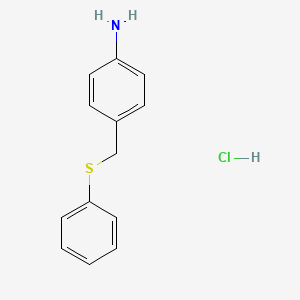
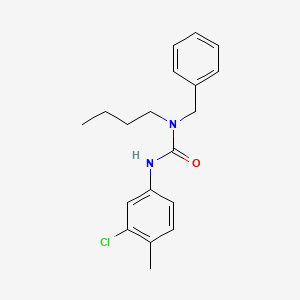
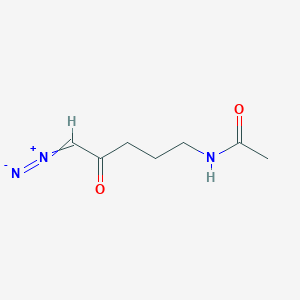
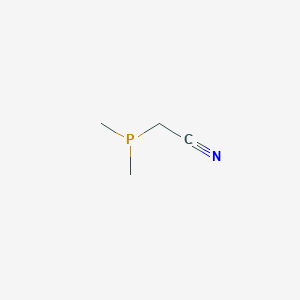
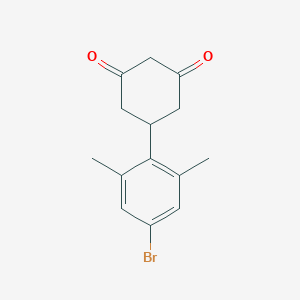
![2,3,4,5,6-Pentafluoro-2-[1,1,2,2,3,4,4,4-octafluoro-3-(trifluoromethyl)butyl]-2H-pyran](/img/structure/B14399802.png)
![4-hydroxy-3-[(E)-(methanehydrazonoylhydrazinylidene)methyl]benzoic acid](/img/structure/B14399806.png)
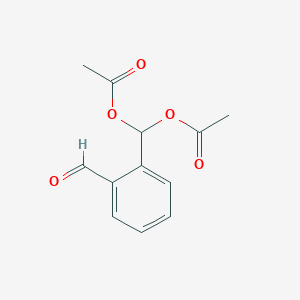
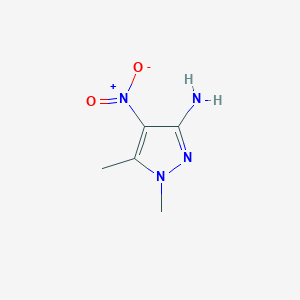
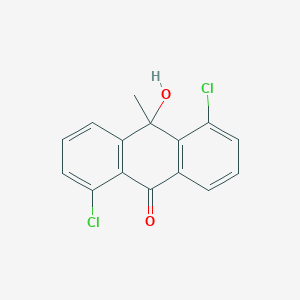
![3-[Methyl(3-methylbut-2-en-1-yl)amino]cyclohex-2-en-1-one](/img/structure/B14399831.png)
